molecular formula C8H6ClFO3 B14073748 Methyl 3-chloro-4-fluoro-5-hydroxybenzoate

Methyl 3-chloro-4-fluoro-5-hydroxybenzoate

Cat. No.: B14073748
M. Wt: 204.58 g/mol
InChI Key: FUHUZQFJKRHXHA-UHFFFAOYSA-N
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Description

Methyl 3-chloro-4-fluoro-5-hydroxybenzoate is an organic compound with the molecular formula C8H6ClFO3. It is a derivative of benzoic acid and is characterized by the presence of chloro, fluoro, and hydroxy substituents on the aromatic ring. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-chloro-4-fluoro-5-hydroxybenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 3-chloro-4-fluoro-5-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-4-fluoro-5-hydroxybenzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Scientific Research Applications

Methyl 3-chloro-4-fluoro-5-hydroxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-chloro-4-fluoro-5-hydroxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of chloro, fluoro, and hydroxy groups can influence its binding affinity and specificity towards molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-chloro-4-hydroxybenzoate
  • Methyl 4-fluoro-3-hydroxybenzoate
  • Methyl 3,5-dichloro-4-hydroxybenzoate

Uniqueness

Methyl 3-chloro-4-fluoro-5-hydroxybenzoate is unique due to the combination of chloro, fluoro, and hydroxy substituents on the aromatic ring. This specific arrangement imparts distinct chemical and physical properties, making it valuable for targeted applications in synthesis and research .

Properties

Molecular Formula

C8H6ClFO3

Molecular Weight

204.58 g/mol

IUPAC Name

methyl 3-chloro-4-fluoro-5-hydroxybenzoate

InChI

InChI=1S/C8H6ClFO3/c1-13-8(12)4-2-5(9)7(10)6(11)3-4/h2-3,11H,1H3

InChI Key

FUHUZQFJKRHXHA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Cl)F)O

Origin of Product

United States

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